molecular formula C16H11ClO3 B8725603 2-(4-Chlorophenyl)-7-methoxy-4H-chromen-4-one CAS No. 70354-15-3

2-(4-Chlorophenyl)-7-methoxy-4H-chromen-4-one

Cat. No.: B8725603
CAS No.: 70354-15-3
M. Wt: 286.71 g/mol
InChI Key: SQLUWUXBLLPJIY-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-7-methoxy-4H-chromen-4-one is a synthetic organic compound belonging to the benzopyran family This compound is characterized by its benzopyran core structure, which is substituted with a 4-chlorophenyl group at the 2-position and a methoxy group at the 7-position

Preparation Methods

The synthesis of 2-(4-Chlorophenyl)-7-methoxy-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with 7-methoxy-4H-1-benzopyran-4-one in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, often ethanol, under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-(4-Chlorophenyl)-7-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces dihydro derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-7-methoxy-4H-chromen-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-7-methoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as tyrosinase, which plays a role in melanin biosynthesis . By inhibiting these enzymes, the compound can exert its effects, such as reducing inflammation or suppressing immune responses. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

2-(4-Chlorophenyl)-7-methoxy-4H-chromen-4-one can be compared with other similar compounds in the benzopyran family, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical properties and biological activities.

Properties

CAS No.

70354-15-3

Molecular Formula

C16H11ClO3

Molecular Weight

286.71 g/mol

IUPAC Name

2-(4-chlorophenyl)-7-methoxychromen-4-one

InChI

InChI=1S/C16H11ClO3/c1-19-12-6-7-13-14(18)9-15(20-16(13)8-12)10-2-4-11(17)5-3-10/h2-9H,1H3

InChI Key

SQLUWUXBLLPJIY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

50 mg (0.17 mmol) of 2-(4-chloro-phenyl)-7-methoxy-chroman-4-one synthesized in Preparation 4 and 3.0 molar equivalents (0.12 g, 0.51 mmol) of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone was refuxed in benzene solvent for a day, and then benzene was removed by distillation under reduced pressure. The residue was purified by silica gel column chromatography (eluent: n-hexane/ethylacetate=5/1, v/v) to give the title compound in a yield of 79%.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
79%

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